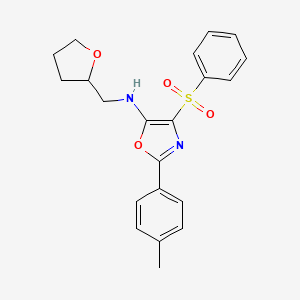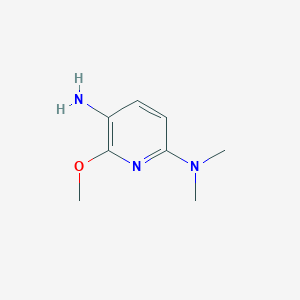![molecular formula C23H23NO4 B2710870 N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide CAS No. 900295-36-5](/img/structure/B2710870.png)
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide, also known as MCC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MCC belongs to the class of chromenone derivatives and has a molecular weight of 381.50 g/mol.
Mécanisme D'action
The mechanism of action of N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has been shown to activate the caspase cascade, leading to the induction of apoptosis in cancer cells. N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has also been shown to activate the Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant enzymes and the protection of neurons against oxidative stress-induced damage. Furthermore, N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has been shown to inhibit the NF-κB signaling pathway, leading to the suppression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has been shown to exert various biochemical and physiological effects in vitro and in vivo. N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various cell cycle and apoptosis-related proteins. N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has also been shown to enhance the activity of antioxidant enzymes and reduce the levels of reactive oxygen species, leading to the protection of neurons against oxidative stress-induced damage. Furthermore, N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has several advantages for lab experiments, including its ease of synthesis, high purity, and potent activity in various research fields. However, N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, it is important to use appropriate controls and safety measures when working with N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide in lab experiments.
Orientations Futures
There are several future directions for the research on N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide, including the development of novel N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide derivatives with improved activity and selectivity, the investigation of the molecular mechanisms underlying the anticancer, neuroprotective, and anti-inflammatory effects of N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide, and the evaluation of the therapeutic potential of N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide in animal models of cancer, neurodegenerative diseases, and inflammation. Furthermore, the combination of N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Méthodes De Synthèse
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide can be synthesized using a simple and efficient method that involves the condensation of 4-methoxyphenacyl bromide and cyclohexanecarboxylic acid in the presence of a base catalyst. The resulting product is then subjected to a series of reactions that involve the addition of various reagents and solvents, leading to the formation of N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide. The purity and yield of N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide can be improved by using different purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has been extensively studied for its potential applications in various research fields such as cancer therapy, neuroprotection, and inflammation. N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has also been shown to protect neurons against oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases. Furthermore, N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-17-13-11-15(12-14-17)20-21(25)18-9-5-6-10-19(18)28-23(20)24-22(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDZGOUTTWQBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2710793.png)
![5-chloro-N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2710794.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2710797.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2710799.png)
![11-Iodo-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2710801.png)
![N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2710802.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2710804.png)

![2-Fluoro-5-[[methyl(prop-2-ynyl)amino]methyl]benzonitrile](/img/structure/B2710807.png)

